tert-butyl(2S)-3-amino-2-methylazetidine-1-carboxylate
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Overview
Description
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
The synthesis of tert-butyl(2S)-3-amino-2-methylazetidine-1-carboxylate typically involves the protection of the amino group and the formation of the azetidine ring. One common method involves the use of tert-butyl chloroformate to protect the amino group, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl(2S)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl(2S)-3-amino-2-methylazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound also contains a tert-butyl group and an azetidine ring, but with different substituents.
tert-Butyloxycarbonyl-protected amino acids: These compounds have a similar tert-butyl protecting group but are used in different contexts, such as peptide synthesis.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl (2S)-3-amino-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7?/m0/s1 |
InChI Key |
KMNTYEYDNBONGP-PKPIPKONSA-N |
Isomeric SMILES |
C[C@H]1C(CN1C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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